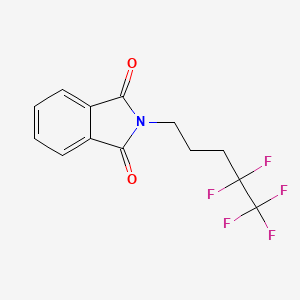
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate (MSTFPI) is an important organofluorine compound that has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. MSTFPI is a versatile reagent that has been used in a variety of synthetic methods, including the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, MSTFPI is an important intermediate in the synthesis of various biologically active molecules, such as drugs, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has been used in a wide range of scientific research applications, including drug discovery, agrochemicals, and specialty chemicals. This compound has been used as a reagent in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, this compound has been used as an intermediate in the synthesis of drugs, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is based on its reactivity with a variety of functional groups. This compound is a nucleophile and is capable of reacting with electrophiles, such as aryl halides, to form aryl sulfonyl chlorides. This compound is also capable of reacting with nucleophiles, such as amines and thiols, to form amides and thioamides, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound is a relatively stable compound and is not expected to be metabolized by the body. In addition, this compound is not expected to be toxic, as it does not react with cellular components such as proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has several advantages and limitations for lab experiments. The major advantage of this compound is its high reactivity, which makes it an ideal reagent for the synthesis of various compounds. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also sensitive to moisture and light, and should be stored in a cool, dry place.
Orientations Futures
The future directions for 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate are numerous. This compound could be used to synthesize a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. In addition, this compound could be used in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. Furthermore, this compound could be used in the development of new methods for the synthesis of biologically active molecules. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of small molecules.
Méthodes De Synthèse
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is typically synthesized via a three-step process. The first step involves the reaction of an aryl-halide with an alkyl sulfonyl chloride in the presence of a base. This reaction produces an aryl sulfonyl chloride, which is then reacted with a trifluoromethylphenyl isocyanate (TFMPI) to produce this compound. The final step involves the hydrolysis of the sulfonyl chloride group to produce the desired product.
Propriétés
IUPAC Name |
1-isocyanato-4-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3S/c1-17(15,16)6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIFZGJPJWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)





![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)





